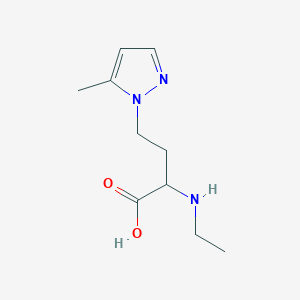
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is a synthetic organic compound that features a pyrazole ring and an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid typically involves the reaction of 5-methyl-1H-pyrazole with ethylamine and a suitable butanoic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity.
化学反応の分析
Types of Reactions
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
- Ethyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate
Uniqueness
2-(Ethylamino)-4-(5-methyl-1h-pyrazol-1-yl)butanoic acid is unique due to its specific structural features, such as the position of the ethylamino group and the length of the carbon chain. These structural differences can result in distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(ethylamino)-4-(5-methylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15)5-7-13-8(2)4-6-12-13/h4,6,9,11H,3,5,7H2,1-2H3,(H,14,15) |
InChIキー |
UTWLVYNHMDTCKI-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCN1C(=CC=N1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)



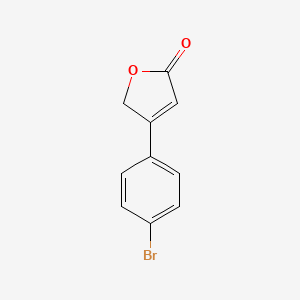
![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

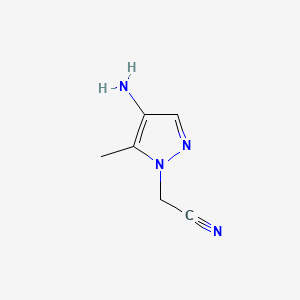
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
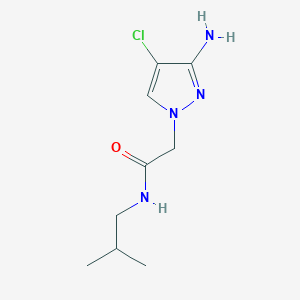
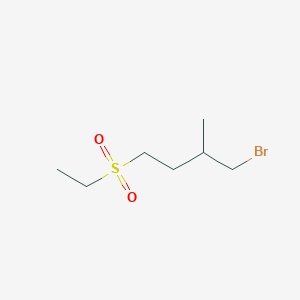
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
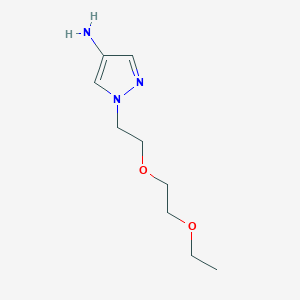
aminehydrochloride](/img/structure/B15326423.png)
